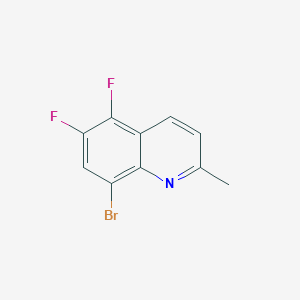

8-Bromo-5,6-difluoro-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5,6-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKUTBCKHJBNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450172 | |

| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-82-4 | |

| Record name | 8-BROMO-5,6-DIFLUORO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5,6-difluoro-2-methylquinoline (CAS 131190-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5,6-difluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, outlines a proposed synthetic route based on established chemical principles, discusses its spectroscopic characteristics, and explores its potential applications in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of drug discovery efforts.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2] The combination of a quinoline scaffold with bromine and fluorine substituents, as seen in this compound, presents a unique building block for the development of novel therapeutic agents and functional materials.[3][4] This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis and characterization.

Physicochemical Properties

This compound is a solid, often appearing as a white to yellow crystalline powder.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 131190-82-4 | [5] |

| Molecular Formula | C₁₀H₆BrF₂N | [5] |

| Molecular Weight | 258.06 g/mol | [5] |

| Melting Point | 75-78 °C | [5] |

| Appearance | White to yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform; poor solubility in water. | [5] |

| Flash Point | 135.133 °C | [3] |

Synthesis of this compound: A Proposed Route

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and chemically sound approach can be derived from the well-established Skraup-Doebner-von Miller reaction.[6][7] This method is commonly used for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] A detailed protocol for the synthesis of the closely related analog, 8-Bromo-2-methylquinoline, from 2-bromoaniline and crotonaldehyde has been reported and serves as a strong foundation for this proposed synthesis.[9]

The proposed synthesis involves the reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Proposed Experimental Protocol

This protocol is adapted from the synthesis of 8-Bromo-2-methylquinoline.[9]

Materials:

-

2-Bromo-4,5-difluoroaniline

-

Crotonaldehyde

-

Hydrochloric acid (18%)

-

Boric acid

-

An oxidizing agent (e.g., 2-bromo-4,5-difluoronitrobenzene or arsenic(V) oxide)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2-Propanol

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4,5-difluoroaniline (1.0 eq), boric acid (approximately 1.2 eq), and 18% hydrochloric acid.

-

Heat the mixture to reflux with stirring.

-

Slowly add a mixture of crotonaldehyde (1.2 eq) and the chosen oxidizing agent (0.2 eq) to the refluxing solution over a period of 1 hour.

-

Continue to stir the reaction mixture at reflux (approximately 100 °C) for an additional 2.5 hours.

-

Add an equimolar amount of anhydrous zinc chloride to the reaction mixture and stir vigorously for 30 minutes.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Filter the resulting crude solid and wash it with 2-propanol.

-

Dissolve the solid in water and neutralize the solution to a pH of 8 with concentrated ammonium hydroxide.

-

Cool the neutralized solution to induce precipitation, then filter the solid product.

-

Wash the product with cold water and air dry to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Mechanistic Insights and Rationale

The Skraup-Doebner-von Miller reaction proceeds through a series of steps:

-

Michael Addition: The aniline nitrogen of 2-bromo-4,5-difluoroaniline acts as a nucleophile and attacks the β-carbon of crotonaldehyde in a Michael-type 1,4-conjugate addition.

-

Cyclization: The resulting amino-aldehyde undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration: The cyclized intermediate readily dehydrates to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline ring system by the oxidizing agent present in the reaction mixture.

The use of boric acid and zinc chloride helps to moderate the often-vigorous nature of the Skraup reaction and can improve yields.[9] The choice of oxidizing agent is critical; while nitrobenzene derivatives are traditional, arsenic-based oxidants can sometimes lead to less violent reactions.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on the quinoline ring.

-

Methyl Protons: A singlet for the methyl group (CH₃) at the 2-position, likely in the range of δ 2.7-2.9 ppm.

-

Aromatic Protons:

-

The proton at the 7-position is expected to be a doublet of doublets due to coupling with the fluorine at the 6-position and the other aromatic proton.

-

The protons on the pyridine ring (at positions 3 and 4) will likely appear as doublets.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (258.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic and methyl groups around 3000 cm⁻¹.

-

C-F stretching vibrations , which are typically strong and appear in the 1300-1000 cm⁻¹ region.

-

C-Br stretching vibration in the lower frequency region of the spectrum.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The quinoline core is a well-known pharmacophore, and the specific substitution pattern of this compound offers several advantages for medicinal chemists.

-

Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase.[10] The difluoro substitution on the benzene ring of this quinoline derivative makes it an attractive starting point for the synthesis of novel antibacterial agents.

-

Anticancer and Antiviral Research: Quinolines have demonstrated a wide range of biological activities, including potential applications in oncology and virology.[1][6] The presence of halogens can enhance the biological activity and pharmacokinetic properties of these compounds.

-

Versatile Synthetic Intermediate: The bromine atom at the 8-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for high-throughput screening.[4]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a potentially hazardous chemical.[5] The safety data for related bromoquinolines suggests that it may cause skin and eye irritation and respiratory tract irritation.[11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Exposure: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air.[5]

Conclusion

This compound is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic features. The strategic placement of bromo and difluoro substituents on the 2-methylquinoline core makes it a promising scaffold for the development of novel bioactive molecules. As with any chemical compound, proper safety precautions must be observed during its handling and use. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

-

ChemBK. 8-Bromo-5,6-difluoro-2-methyl-quinoline. (2024-04-09). Available from: [Link]

-

Li, W., Wang, D., & Zhang, J. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available from: [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Oktem, S., & Koca, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 83-90. Available from: [Link]

-

Kumar, A., & Singh, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

-

ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Available from: [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

Ivanov, K. L., Yurkovskaya, A. V., & Vieth, H. M. (2007). 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Acar, Ç., Gökçe, B., Acar, E. T., & Acar, M. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of biochemical and molecular toxicology, 33(2), e22260. Available from: [Link]

- O'Murchu, C. (1995). Process for preparing quinoline bases. US Patent 5,700,942.

-

Al-Trawneh, S. A. (2016). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available from: [Link]

-

Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

-

El-Gendy, M. S., El-Kerdawy, M. M., & El-Emam, A. A. (1993). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 50(445), 229-234. Available from: [Link]

-

V. V. S. S. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21385. Available from: [Link]

- Google Patents. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. CN113121358A.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

Merritt, L. L., & Walker, J. K. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Industrial & Engineering Chemistry Analytical Edition, 16(6), 387-387. Available from: [Link]

-

Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 8-Bromo-5,6-difluoro-2-methyl-quinoline [chembk.com]

- 6. iipseries.org [iipseries.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5,6-difluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

8-Bromo-5,6-difluoro-2-methylquinoline is a halogenated quinoline derivative with significant potential as a building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, reaction optimization, and formulation development. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. The methodologies are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their work.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of a vast array of natural products and synthetic molecules with diverse biological activities.[2][3][4][5] These compounds have found extensive applications in medicine as antimalarial, antibacterial, and anticancer agents.[4][6] The strategic placement of substituents on the quinoline scaffold, such as the bromine and fluorine atoms in this compound, imparts unique electronic and steric properties that can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity.[7] A comprehensive characterization of the physicochemical properties of such novel derivatives is the first critical step in unlocking their therapeutic potential.

Core Physicochemical Profile of this compound

This section summarizes the currently available and experimentally determined physicochemical data for this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 131190-82-4 | [1] |

| Molecular Formula | C₁₀H₆BrF₂N | [1] |

| Molecular Weight | 258.07 g/mol | [1][8] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 299.831 °C at 760 mmHg | [8] |

| Density | 1.637 g/cm³ | [8] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and chloroform; poorly soluble in water. | [1] |

| Purity | ≥ 97% | |

| Storage | Sealed in a dry environment at 2-8 °C. |

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methodologies for the determination of key physicochemical properties. The rationale behind critical steps is explained to ensure a deep understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a fundamental physical property indicative of a compound's purity.[9][10] A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.[10] The capillary method is a widely accepted and reliable technique for this determination.[11]

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound on a watch glass.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a 2-3 mm column of the compound is packed at the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (75-78 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

-

Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] It is a key indicator of volatility and intermolecular forces. The capillary method provides a reliable micro-scale determination.[13]

Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube. Place the sealed capillary, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

-

Heating and Observation:

-

Heat the bath gradually.

-

Observe a steady stream of bubbles emerging from the open end of the capillary as the liquid's vapor pressure exceeds the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction will be necessary.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. A qualitative assessment in a range of solvents provides a foundational understanding of the compound's polarity.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: To 1 mL of each solvent in a separate vial, add approximately 1 mg of this compound.

-

Observation:

-

Vortex each vial for 30 seconds.

-

Visually inspect for complete dissolution.

-

If not fully dissolved, incrementally add more compound until saturation is reached or insolubility is confirmed.

-

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[2] Chemical shifts, coupling constants, and integration provide detailed information about the connectivity and chemical environment of each atom. For quinoline derivatives, NMR is indispensable for confirming substitution patterns.[14][15]

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, noting the chemical shifts (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.

-

Acquire a ¹³C NMR spectrum.

-

-

Spectral Interpretation:

-

¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm for quinolines) and a singlet for the methyl group (around 2.5-3.0 ppm). The fluorine and bromine substituents will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: Expect signals in the aromatic region (typically 110-160 ppm). The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts.

-

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] Aromatic compounds exhibit characteristic absorption bands.[17][18][19][20]

FT-IR Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

Look for C-H stretching vibrations of the aromatic ring (around 3030 cm⁻¹).[17][19]

-

Identify C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1450-1600 cm⁻¹ region).[17]

-

The C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

-

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[21] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+2 peak in the mass spectrum.[22][23]

MS Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Spectral Interpretation:

-

Identify the molecular ion peak (M⁺).

-

Observe the isotopic pattern. Due to the presence of one bromine atom, there will be an M+2 peak with an intensity almost equal to the M⁺ peak.[22]

-

Analyze the fragmentation pattern to gain further structural information.

-

Caption: Integrated Spectroscopic Analysis Workflow.

Safety and Handling

Based on available safety data, this compound should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented experimental protocols offer a systematic and scientifically rigorous approach to further characterize this promising synthetic building block. A comprehensive physicochemical dataset is indispensable for accelerating its application in drug discovery and development, enabling researchers to make informed decisions and advance their scientific endeavors.

References

-

8-Bromo-5,6-difluoro-2-methyl-quinoline - ChemBK. (2024, April 9). Retrieved from [Link]

-

8-Bromo-2-methylquinoline - PMC - NIH. (n.d.). Retrieved from [Link]

-

Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. (n.d.). Retrieved from [Link]

-

6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.). Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]

-

Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Lec15 - IR Spectra of Aromatic Compounds - YouTube. (2021, April 17). Retrieved from [Link]

-

Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry - YouTube. (2020, October 14). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). Retrieved from [Link]

-

The Physical and Chemical Properties of Quinoline - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 8-Bromo-5,6-difluoro-2-methyl-quinoline [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. academicedgepress.co.uk [academicedgepress.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. youtube.com [youtube.com]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 8-Bromo-5,6-difluoro-2-methylquinoline

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 8-Bromo-5,6-difluoro-2-methylquinoline (CAS No. 131190-82-4), a halogenated quinoline derivative increasingly utilized as a key intermediate in pharmaceutical research and novel material synthesis.[1][2] Given the limited publicly available, in-depth toxicological data for this specific compound, this document synthesizes information from supplier safety data, structural analogues, and established principles of chemical hygiene for halogenated heterocyclic compounds.[1] The protocols herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Core Compound Analysis and Hazard Identification

This compound is a solid, typically appearing as a white to yellow crystalline powder.[1] Its structure, featuring a quinoline core, is functionalized with bromine and fluorine atoms, which significantly influence its reactivity and biological activity.[2][3][4] While comprehensive toxicological studies are not widely published, the available safety information classifies this compound as hazardous.[1]

The primary known hazards are summarized by its GHS classifications, which mandate careful handling to avoid acute health effects.

| Hazard Statement | Classification | Description |

| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed. |

| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |

| H319 | Serious eye damage/eye irritation (Category 2) | Causes serious eye irritation. |

| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. |

The causality behind these hazards is rooted in the compound's chemical structure. The quinoline scaffold, a known pharmacophore, can interact with biological systems, and the presence of halogens can enhance membrane permeability and metabolic stability, potentially increasing toxicological effects.[4][5] The fine, powdered nature of the solid increases the risk of aerosolization, leading to respiratory tract irritation upon inhalation.[1]

Physicochemical and Safety Data Summary

| Property | Value | Source |

| CAS Number | 131190-82-4 | |

| Molecular Formula | C₁₀H₆BrF₂N | |

| Molecular Weight | 258.06 g/mol | [1] |

| Physical Form | Solid, crystalline powder | [1] |

| Appearance | White to yellow | [1] |

| Melting Point | ~75-78°C | [1] |

| Solubility | Soluble in ethanol, DMSO, chloroform; Poor in water. | [1] |

| Storage | Sealed in dry conditions at 2-8°C. | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning |

Risk Mitigation and Engineering Controls

A proactive approach to safety is paramount. The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be controlled through a hierarchy of safeguards.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier to prevent the inhalation of airborne particles and vapors, directly addressing the H335 respiratory hazard.[1] The airflow of the hood ensures that any dust generated during weighing or transfer is captured before it can enter the user's breathing zone.

Workflow for Safe Handling

The following diagram outlines the critical stages and decision points for handling this compound, from procurement to disposal.

Caption: A standard workflow for handling this compound.

Personal Protective Equipment (PPE) and Handling Protocols

The correct selection and use of PPE is the final barrier between the researcher and the chemical.

| PPE Item | Specification | Rationale and Causality |

| Eye Protection | Chemical splash goggles | Addresses the H319 hazard ("Causes serious eye irritation"). Standard safety glasses do not provide a sufficient seal against airborne powder or splashes.[6] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Addresses the H315 hazard ("Causes skin irritation"). Check for tears before use and remove gloves using the proper technique to avoid contaminating skin.[7] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from minor spills and contamination. Must be kept fully buttoned. |

| Respiratory | Not required if using a fume hood | A properly functioning fume hood provides adequate respiratory protection. If a hood is not available, work is prohibited. |

Step-by-Step Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure and ensure accuracy.

-

Preparation: Don all required PPE. Designate a clean, clutter-free area within the fume hood for the procedure. Place a weigh boat on an analytical balance.

-

Tare the Balance: Close the balance doors and tare the weight of the weigh boat.

-

Aliquot the Compound: Retrieve the stock bottle from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation. Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Work slowly to avoid creating airborne dust.

-

Record Weight: Close the balance doors and record the final mass.

-

Dissolution: Carefully take the weigh boat to your reaction vessel (still inside the fume hood). Use a small amount of the chosen solvent (e.g., DMSO, ethanol) to rinse the weigh boat, ensuring the complete transfer of the compound into the vessel.[1]

-

Cleanup: Immediately place the contaminated weigh boat and spatula into a designated solid waste container.

-

Storage: Tightly seal the stock bottle and return it to cold storage.

Emergency Procedures and Spill Management

Accidents require a calm, swift, and informed response. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact (H315): Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

-

Inhalation (H335): Move the affected person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor.[6]

-

Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water.[6] Call a POISON CENTER or doctor immediately if you feel unwell.[6]

Spill Response Protocol

The following decision tree provides a logical pathway for responding to a spill.

Caption: A decision tree for responding to a spill of this compound.

References

-

Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.

-

SAFETY DATA SHEET: 6-Bromo-2-methylquinoline. Fisher Scientific.

-

Safety Data Sheet: Morpholine. Carl ROTH.

-

8-Bromo-2-methylquinoline. Yang, H., Hu, A., & Wang, F. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

-

Safety analysis of quinolones use in minors-based on the FAERS database. Chen, Y., et al. (2024). Frontiers in Medicine, 11, 1437376.

-

8-Bromo-5,6-difluoro-2-methyl-quinoline. ChemBK. (2024).

-

6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc.

-

This compound | 131190-82-4. Sigma-Aldrich.

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Ökten, S., et al. (2016). Records of Natural Products, 10(1), 83-90.

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate.

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. (2025). Bioactivities, 3(1).

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B... ACS Omega. (2023).

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. (2025).

-

New Halogen-Containing Drugs Approved by FDA in 2021... MDPI. (2022).

-

Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents... PubMed. (2018).

-

Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing). (2017).

-

Isoquinoline, 5-bromo-8-nitro- Organic Syntheses Procedure.

-

4-Bromo-5,7-difluoro-2-methylquinoline. BLDpharm.

Sources

- 1. chembk.com [chembk.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 4. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

Technical Guide: Spectroscopic Characterization of 8-Bromo-5,6-difluoro-2-methylquinoline

This guide outlines the spectroscopic characterization of 8-Bromo-5,6-difluoro-2-methylquinoline , a critical heterocyclic scaffold often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.

Executive Summary & Structural Logic

This compound (CAS: 131190-82-4) is a halogenated quinoline derivative.[1] Its value lies in its orthogonal reactivity: the 8-bromo position allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5,6-difluoro motif modifies lipophilicity and metabolic stability, common requirements in medicinal chemistry (e.g., for gyrase inhibitors).

Accurate characterization requires distinguishing this specific isomer from its regioisomers (e.g., 6,7-difluoro or 5,8-difluoro analogs). This guide prioritizes NMR (

Structural Parameters[1][2][3][4][5][6][7][8][9]

-

Formula: C

H -

MW: 258.06 g/mol

-

Key Features:

-

2-Methyl: Diagnostic singlet (high intensity).

-

5,6-Difluoro: Strong coupling system; breaks symmetry of the benzenoid ring.

-

8-Bromo: Heavy atom effect; distinct isotopic pattern in MS.

-

Theoretical Spectral Framework

Note: While specific experimental shifts may vary by solvent and concentration, the following predicted values serve as the reference standard for assignment.

A. Proton NMR ( H NMR)

The molecule possesses only four non-equivalent protons. The assignment logic relies on coupling constants (

| Proton Position | Type | Predicted Shift ( | Multiplicity | Coupling Logic ( |

| H-2 (Methyl) | Alkyl | 2.75 – 2.85 | Singlet (s) | Isolated methyl group on the pyridine ring. |

| H-3 | Aromatic | 7.30 – 7.45 | Doublet (d) | Coupled to H-4 ( |

| H-4 | Aromatic | 8.00 – 8.15 | Doublet (d) | Deshielded by ring nitrogen; coupled to H-3. |

| H-7 | Aromatic | 7.60 – 7.80 | Doublet of Doublets (dd) | The critical diagnostic signal. Coupled to F-6 (ortho, |

B. Fluorine NMR ( F NMR)

The

-

F-5: Expected ~ -130 to -145 ppm. Appears as a doublet (coupling to F-6) or ddd.

-

F-6: Expected ~ -135 to -150 ppm. Appears as a doublet of doublets (coupling to F-5 and H-7).

-

Coupling: A strong

(ortho) coupling of ~18–22 Hz is characteristic of vicinal fluorines on an aromatic ring.

C. Mass Spectrometry (MS)[5]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion:

.[2][3] -

Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 doublet for the molecular ion peak.

-

258.0 (

Br isotope) -

260.0 (

Br isotope)

-

-

Validation Rule: If the M+2 peak is less than 90% of the M peak intensity, the sample is likely debrominated or contaminated.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm regiochemistry and purity >98%.

-

Solvent Selection: Use DMSO-

(preferred for solubility) or CDCl-

Note: Shifts in DMSO will be slightly downfield compared to CDCl

.

-

-

Sample Prep: Dissolve 5–10 mg of solid in 0.6 mL solvent. Ensure complete dissolution (sonicate if necessary).

-

Acquisition Parameters:

-

Frequency: 400 MHz minimum (600 MHz recommended for resolving H-7 splitting).

-

Scans: 16 (1H), 64+ (19F), 1024+ (13C).

-

Relaxation Delay (D1): Set to

2.0s to ensure accurate integration of the methyl singlet vs. aromatic protons.

-

-

Processing:

-

Reference DMSO residual peak to 2.50 ppm (

H) and 39.5 ppm ( -

Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.

-

Protocol B: HPLC-MS Purity Check

Objective: Quantify impurities (e.g., debrominated 5,6-difluoro-2-methylquinoline).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI+).

Visualization of Characterization Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision matrix for validating the compound.

Caption: Logical workflow for confirming identity and excluding common impurities like debrominated byproducts or regioisomers.

Diagram 2: H-7 Proton Coupling Tree

The H-7 proton is the most informative signal in the

Caption: Theoretical splitting tree for Proton H-7. The large ortho-F coupling and smaller meta-F coupling create a distinct 'dd' pattern.

References

-

Sigma-Aldrich. (n.d.).[4] this compound Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline derivatives. Retrieved from

- Zhang, Y., et al. (2006). Synthesis and Crystal Structure of 8-Bromo-2-methylquinoline.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source for F-F and H-F coupling constants).

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-5,6-difluoro-2-methylquinolines

Introduction: The Strategic Importance of Fluorinated Quinolines and the Power of C-C Bond Formation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, 5,6-difluoro-2-methylquinoline derivatives are highly sought-after building blocks in modern drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in contemporary organic synthesis.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species is prized for its mild reaction conditions, broad substrate scope, and tolerance of diverse functional groups, making it an indispensable tool for the synthesis of complex molecular architectures.[1][4]

This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 8-Bromo-5,6-difluoro-2-methylquinoline with various arylboronic acids. It offers in-depth insights into the reaction mechanism, experimental choices, and troubleshooting, aimed at researchers, scientists, and drug development professionals.

Mechanism and Key Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is paramount for rational protocol design and optimization.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[2][3] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For an aryl bromide like our substrate, this step is typically efficient with appropriate catalyst systems.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium(II) center.[3] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer.[5][6] The choice of base is therefore crucial and can significantly impact the reaction outcome.[7]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Causality Behind Experimental Choices for this compound:

-

Substrate Reactivity: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the electron-withdrawing nature of the difluoro substituents can influence the electronic properties of the aryl bromide. Therefore, a robust catalyst system with electron-rich and sterically hindered phosphine ligands is often preferred to promote the oxidative addition and subsequent steps.

-

Catalyst and Ligand Selection: Palladium(II) precatalysts, such as Pd(dppf)Cl₂, are often used as they are air-stable and are reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is an excellent choice for many Suzuki couplings due to its steric bulk and electron-donating properties, which stabilize the palladium catalyst and promote efficient reductive elimination.

-

Base Selection: An appropriate base is essential for the formation of the boronate species.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[2][8] The choice of base can influence the reaction rate and the suppression of side reactions. For quinoline substrates, a moderately strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ is a good starting point.

-

Solvent System: The solvent must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is frequently used, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[2][6][9] Common solvent systems include dioxane/water, toluene/water, and DMF/water.[6] The choice of solvent can also affect the reaction temperature and the solubility of the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials and Equipment:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, anhydrous)

-

Deionized water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add the arylboronic acid (1.2 - 1.5 eq).

-

Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 - 0.05 eq).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.[10]

-

-

Solvent Addition and Degassing:

-

Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and deionized water in a suitable ratio (e.g., 4:1 to 10:1 v/v).[2]

-

Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes, or by using a freeze-pump-thaw method for more sensitive reactions.[10]

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-5,6-difluoro-2-methylquinoline.

-

Data Presentation: Illustrative Reaction Parameters

| Parameter | Value/Range | Rationale |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent |

| Arylboronic acid | 1.2 - 1.5 eq | A slight excess ensures complete consumption of the starting bromide and accounts for potential homocoupling or degradation.[10] |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | Sufficient excess to drive the formation of the active boronate species. |

| Catalyst (e.g., Pd(dppf)Cl₂) | 0.03 - 0.05 eq | Typical catalyst loading for efficient turnover. |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A common and effective solvent system for Suzuki couplings. |

| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Reactions

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Synthesis of Novel Kinase Inhibitors Utilizing 8-Bromo-5,6-difluoro-2-methylquinoline: An Application and Protocol Guide

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups that can interact with the ATP-binding site of kinases.[2] This guide provides detailed protocols for the synthesis of novel kinase inhibitors using 8-Bromo-5,6-difluoro-2-methylquinoline as a versatile starting material. The introduction of fluorine atoms onto the quinoline ring can significantly enhance metabolic stability and binding affinity, making this a particularly attractive scaffold for modern drug discovery.[3]

The strategic placement of a bromine atom at the 8-position allows for facile derivatization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools enable the introduction of a wide diversity of chemical moieties, allowing for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.[4][5]

Physicochemical Properties and Handling of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrF₂N | N/A |

| Molecular Weight | 258.06 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) | N/A |

Safety and Handling: this compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries

The synthetic strategy outlined below employs a modular approach, utilizing the reactivity of the 8-bromo position to generate a library of diverse kinase inhibitor candidates. This allows for the systematic investigation of structure-activity relationships (SAR).

Caption: Modular synthetic workflow for generating diverse kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 8-Aryl-5,6-difluoro-2-methylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.[4][7]

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[8]

Characterization:

-

¹H and ¹³C NMR: Confirm the structure of the purified product.[9]

-

LC-MS: Determine the purity and confirm the molecular weight of the product.[10]

Protocol 2: Synthesis of 8-Amino-5,6-difluoro-2-methylquinoline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.[5][11]

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) to a flame-dried Schlenk tube.

-

Add toluene (5 mL) and stir for 10 minutes at room temperature.

-

To a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add the pre-mixed catalyst solution to the substrate mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Characterization:

-

¹H and ¹³C NMR: Confirm the structure of the purified product.[9]

-

LC-MS: Determine the purity and confirm the molecular weight of the product.[10]

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. This protocol outlines a general procedure for an in vitro kinase assay.[12]

Rationale for Kinase Target Selection:

Quinoline-based inhibitors have shown significant activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and members of the Src family of kinases.[2][13] The 5,6-difluoro substitution pattern on the quinoline core can potentially enhance interactions within the ATP-binding pocket of these kinases. For this application note, we will use a hypothetical assay against a representative tyrosine kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

The results of the kinase inhibition assays should be summarized in a table for easy comparison of the potency of the synthesized compounds.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| QN-Aryl-01 | Kinase X | Value |

| QN-Aryl-02 | Kinase X | Value |

| QN-Amino-01 | Kinase X | Value |

| QN-Amino-02 | Kinase X | Value |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of quinoline-based compounds through well-established and reliable cross-coupling methodologies. The subsequent biological evaluation of these compounds can lead to the identification of potent and selective kinase inhibitors with therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Szostak, M., & Shi, J. (2010). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines.

- European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. EPO.

- Libretexts. (2023).

- Al-Harthy, T., & El-Gamal, M. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.

- Molander, G. A., & Biolatto, B. (2003).

- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.).

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

- Liu, H., et al. (2011).

- MDPI. (2021).

- Google Patents. (n.d.).

- Honrel. (2025).

- Wang, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. PubMed Central.

- Beretta, G., et al. (2010).

- Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).

- Carl ROTH. (n.d.).

- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.

- Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Sigma-Aldrich. (2025).

- Organic Syntheses. (2019).

- Wölfel, C., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.

- UCLA EH&S. (2017).

- Gherase, D., et al. (2024).

- da Cruz, E. H. G., & de Almeida, M. V. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Publishing.

- MDPI. (2007).

- Mochly-Rosen, D., & Koshland, D. E. (1987).

- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m

- Organic Syntheses. (2011). Working with Hazardous Chemicals.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- How can I stabilize a kinase protein after purification? (2015).

- Regulations.gov. (2021).

- Fustero, S., et al. (2013). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. tsijournals.com [tsijournals.com]

- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Robust, Gram-Scale Synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline for Pharmaceutical Intermediates

Abstract

This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 8-Bromo-5,6-difluoro-2-methylquinoline, a key heterocyclic scaffold of significant interest in drug discovery and development. Quinolines and their halogenated derivatives are foundational components in a wide range of therapeutic agents, valued for their diverse biological activities. The procedure detailed herein utilizes a modified Doebner-von Miller reaction, a classic yet highly effective method for quinoline synthesis, adapted for the specific electronic and steric properties of the fluorinated aniline precursor. We offer a step-by-step methodology, from reagent preparation to final product purification and characterization, with an emphasis on the causal reasoning behind critical process parameters. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries, providing a scalable and reproducible pathway to this valuable molecular intermediate.

Introduction and Scientific Rationale

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of halogen atoms, particularly fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines these features, making it a highly desirable building block for the synthesis of novel therapeutic candidates.

The chosen synthetic strategy is the Doebner-von Miller reaction, which constructs the quinoline ring from an aniline and an α,β-unsaturated carbonyl compound. This method was selected for its operational simplicity, cost-effectiveness, and proven reliability.[1] The reaction proceeds via a sequence of a conjugate addition, cyclization, dehydration, and in-situ oxidation, providing a direct route to the desired 2-methyl substituted quinoline core. Our starting material, 2-bromo-4,5-difluoroaniline, ensures the correct placement of the bromine and fluorine substituents from the outset, avoiding potentially low-yielding or non-selective post-synthesis halogenation steps.

Synthetic Workflow Overview

The overall process is a one-pot synthesis followed by purification. The key transformations include the acid-catalyzed reaction of 2-bromo-4,5-difluoroaniline with crotonaldehyde, which serves as the source for the C2-methyl and C3 atoms of the quinoline ring.

Caption: High-level workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Supplier | Purity |

| 2-Bromo-4,5-difluoroaniline | C₆H₄BrF₂N | 209.00 | 20.90 | 0.10 | 1.0 | Sigma-Aldrich | ≥97% |

| Crotonaldehyde | C₄H₆O | 70.09 | 8.41 | 0.12 | 1.2 | Sigma-Aldrich | ≥99.5% |

| Hydrochloric Acid (37%) | HCl | 36.46 | - | - | - | Fisher Sci. | ACS Grade |

| Deionized Water | H₂O | 18.02 | - | - | - | In-house | - |

| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | As needed | - | - | VWR | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | - | VWR | 200 Proof |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer and stirring shaft

-

Heating mantle with temperature controller

-

Reflux condenser

-

500 mL dropping funnel

-

Ice bath

-

Buchner funnel and filter flask assembly

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, assemble the 1 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and dropping funnel.

-

Reagent Charging:

-

Prepare an 18% (w/w) hydrochloric acid solution by carefully adding 148 mL of concentrated (37%) HCl to 152 mL of deionized water.

-

Charge the flask with 2-bromo-4,5-difluoroaniline (20.90 g, 0.10 mol).

-

Add 300 mL of the prepared 18% HCl solution to the flask. Stir the mixture to form a slurry.

-

-

Initiating the Reaction:

-

Begin vigorous stirring and heat the mixture to a steady reflux (internal temperature of approximately 100-110 °C) using the heating mantle.

-

Causality Note: The strong acid protonates the aniline, increasing its solubility and activating the aromatic ring. Heating provides the necessary activation energy for the subsequent condensation and cyclization steps.

-

-

Substrate Addition:

-

In the dropping funnel, prepare a solution of crotonaldehyde (8.41 g, 0.12 mol).

-

Once the aniline slurry is at a stable reflux, add the crotonaldehyde dropwise over a period of 1 hour.

-

Causality Note: A slow, controlled addition of the aldehyde is critical to manage the exothermic nature of the initial conjugate addition and to prevent polymerization of the crotonaldehyde.

-

-

Reaction Completion:

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, turn off the heating and allow the mixture to cool to approximately 50 °C before placing it in a large ice bath. Cool the mixture to below 10 °C.

-

Slowly and carefully, neutralize the reaction mixture by adding concentrated (28%) ammonium hydroxide dropwise with continuous stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8. A thick precipitate will form.

-

Causality Note: Neutralization deprotonates the quinoline nitrogen, significantly decreasing its aqueous solubility and causing the product to precipitate out of the solution.

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.

-

Press the solid as dry as possible on the filter, then transfer it to a watch glass and allow it to air-dry overnight.

-